The Discovery of BPR1J-097: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
The Discovery of BPR1J-097: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in the pathogenesis of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has made FLT3 a critical therapeutic target for the development of novel cancer therapies. This whitepaper details the discovery and preclinical evaluation of BPR1J-097, a novel and potent small-molecule inhibitor of FLT3. BPR1J-097 demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in FLT3-driven AML cells.[3] Furthermore, this inhibitor exhibits favorable pharmacokinetic properties and robust anti-tumor efficacy in in-vivo models, positioning it as a promising candidate for further clinical development in the treatment of AML.[3][4]
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] Genetic mutations play a crucial role in the development and progression of AML, with mutations in the FLT3 gene being among the most common, occurring in approximately one-third of AML patients.[1] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), result in the constitutive, ligand-independent activation of the FLT3 receptor.[1][2] This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and ultimately drives leukemogenesis.[6] The negative prognostic impact of FLT3 mutations underscores the urgent need for effective targeted therapies.[1] BPR1J-097 has emerged from these efforts as a potent and selective FLT3 kinase inhibitor.[3]
Chemical Structure
The chemical structure of BPR1J-097 is N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide.[3]
Mechanism of Action and Signaling Pathway
BPR1J-097 functions as a potent inhibitor of FLT3 kinase activity.[3] In both wild-type and mutated FLT3, ligand-independent dimerization and autophosphorylation lead to the activation of downstream signaling cascades crucial for cell survival and proliferation, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][7] BPR1J-097 directly targets the kinase activity of FLT3, preventing its phosphorylation and subsequently blocking the activation of these critical downstream effectors.[3] The inhibition of FLT3 phosphorylation by BPR1J-097 has been shown to directly correlate with the inhibition of STAT5 phosphorylation in FLT3-driven AML cells.[3]
Caption: FLT3 Signaling Pathway and Inhibition by BPR1J-097.
Quantitative Data
The inhibitory activity of BPR1J-097 has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| BPR1J-097 | FLT3-WT | 11 ± 7 [4] |
| ABT-869 | FLT3-WT | 17 ± 7[4] |
IC50: The half-maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition by BPR1J-097 at 1 µM |
| FLT1 (VEGFR1) | 59%[8] |
| KDR (VEGFR2) | 91%[8] |
This data indicates that BPR1J-097 is a selective FLT3 kinase inhibitor with weaker activity against related kinases like FLT1 and KDR.[4]
Table 3: Cellular Antiproliferative Activity
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 [3][4] |
| MV4-11 | FLT3-ITD | 46 ± 14 [3][4] |
| RSV4;11 | FLT3-independent | >1000[4] |
| U937 | FLT3-independent | >1000[4] |
| K562 | FLT3-independent | >1000[4] |
GC50: The half-maximal growth inhibitory concentration. BPR1J-097 demonstrates potent antiproliferative activity specifically in AML cell lines driven by the FLT3-ITD mutation.[4]
Table 4: In Vitro Cellular Phosphorylation Inhibition
| Cell Line / Transfected Cells | Target | IC50 (nM) |
| 293T-FLT3-ITD | FLT3-ITD Phosphorylation | ~1-10 [4] |
| 293T-FLT3-D835Y | FLT3-D835Y Phosphorylation | ~1-10 [4] |
| MV4-11 | FLT3-ITD Phosphorylation | ~10 [4] |
Table 5: Pharmacokinetic Profile in Rats
A single intravenous bolus dose of 3.4 mg/kg of BPR1J-097 was administered to adult male Sprague-Dawley rats.[4][9]
| Parameter | Value |
| Cmax | >645-fold above IC50 for FLT3-ITD inhibition[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
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Objective: To determine the IC50 value of BPR1J-097 against wild-type FLT3 kinase.
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Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), BPR1J-097, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of BPR1J-097 in assay buffer.
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In a 96-well plate, add the FLT3 enzyme to each well.
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Add the serially diluted BPR1J-097 to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
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Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
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Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or phosphopeptide formation.
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Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
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Objective: To determine the GC50 values of BPR1J-097 on various leukemia cell lines.
-
Materials: AML cell lines (MOLM-13, MV4-11, etc.), complete cell culture medium, BPR1J-097, 96-well plates, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of BPR1J-097 in the cell culture medium.
-
Treat the cells with the serially diluted BPR1J-097 and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the GC50 value.
-
Western Blotting for Phospho-FLT3 and Phospho-STAT5
-
Objective: To assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
-
Materials: MV4-11 cells or transfected HEK293T cells, BPR1J-097, lysis buffer, primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Culture the cells and treat them with various concentrations of BPR1J-097 for a specified time (e.g., 2 hours).[3]
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Murine Xenograft Model
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Objective: To evaluate the in vivo anti-tumor efficacy of BPR1J-097.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), MOLM-13 or MV4-11 cells, BPR1J-097 formulation for in vivo administration.
-
Procedure:
-
Subcutaneously implant the AML cells into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer BPR1J-097 or vehicle to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
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Plot the tumor growth curves for each group to assess the anti-tumor efficacy of BPR1J-097.
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Workflow and Logical Relationships
The discovery of BPR1J-097 followed a logical progression from initial identification to in vivo validation.
Caption: BPR1J-097 Drug Discovery and Development Workflow.
Conclusion
BPR1J-097 is a novel and potent FLT3 kinase inhibitor with significant anti-leukemic activity in preclinical models of FLT3-driven AML.[3] Its high potency, selectivity, and favorable pharmacokinetic profile underscore its potential as a valuable therapeutic agent for AML patients with FLT3 mutations. The comprehensive in vitro and in vivo data presented in this whitepaper provide a strong rationale for the continued development of BPR1J-097 towards clinical trials.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
